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Compound of Interest

Compound Name: BMS 777607

Cat. No.: B3026968 Get Quote

Application Notes and Protocols: BMS-777607
For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET

tyrosine kinase family.[1][2] It demonstrates high affinity for c-Met, Axl, Ron, and Tyro3, thereby

blocking the autophosphorylation and subsequent activation of these receptor tyrosine kinases

(RTKs).[3] The binding of BMS-777607 to these receptors prevents the action of ligands like

Hepatocyte Growth Factor (HGF), disrupting downstream signaling pathways crucial for tumor

cell proliferation, survival, invasion, and metastasis.[1][2]

Primarily, BMS-777607 targets the c-Met/HGF signaling axis, which is frequently

overexpressed or mutated in various cancers.[1] However, its activity extends to other TAM

(Tyro3, Axl, Mer) family kinases. At higher, therapeutic concentrations, it may also inhibit other

kinases, such as Aurora B, which can lead to distinct cellular phenotypes like polyploidy.[4][5]

This multi-kinase inhibition profile makes BMS-777607 a valuable tool for studying cancer

biology and a potential therapeutic agent.[4]
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Caption: Mechanism of BMS-777607 action on RTK signaling.

Compound Properties and Stock Solution
Preparation
Solubility
BMS-777607 is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL

(194.97 mM).[6] It is not soluble in water or ethanol.[7] For cell culture applications, it is critical

to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by

moisture.[3][6]

Protocol: Stock Solution Preparation (10 mM)
Reagents and Materials:

BMS-777607 powder (MW: 512.89 g/mol )[3]

Anhydrous, sterile DMSO

Sterile microcentrifuge tubes or vials

Procedure:
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To prepare a 10 mM stock solution, weigh out 5.13 mg of BMS-777607 powder.

Add 1 mL of anhydrous DMSO to the powder.

Vortex or sonicate gently until the compound is completely dissolved. Ultrasonic treatment

may be necessary.[3]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

Store the stock solution at -20°C for long-term use (months) or at 4°C for short-term use

(days to weeks).[7] When stored in solvent, it is stable for up to 2 years at -80°C.[3]

Quantitative Data Summary
Table 1: IC₅₀ Values of BMS-777607 (Cell-Free Enzymatic
Assays)

Target Kinase IC₅₀ (nM) Citation

Axl 1.1 [3][6]

Ron 1.8 [3][6]

c-Met 3.9 [3][6]

Tyro3 4.3 [3][6]

Mer 14.0 [4]

Flt-3 16.0 [4]

Aurora B 78.0 [4]

Lck 120.0 [4]

VEGFR-2 180.0 [4]

Table 2: IC₅₀ Values of BMS-777607 (Cell-Based Assays)
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Cell Line Assay Type IC₅₀ Citation

PC-3
HGF-triggered c-Met

autophosphorylation
< 1 nM [3][6]

DU145
HGF-triggered c-Met

autophosphorylation
< 1 nM [3][6]

KHT
Basal c-Met

autophosphorylation
10 nM [3][6]

GTL-16

c-Met

autophosphorylation

(cell lysate)

20 nM [3][6]

PC-3
Stimulated cell

migration and invasion
< 0.1 µM [3][6]

DU145
Stimulated cell

migration and invasion
< 0.1 µM [3][6]

U118MG
Cell Viability (MTT

Assay)
12.5 µM [8]

SF126
Cell Viability (MTT

Assay)
12.5 µM [8]

HUVEC Cell Viability ~12.5 µM [8][9]

Table 3: Recommended Working Concentrations for
Cell-Based Assays
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Application Cell Line(s)
Working
Concentration

Treatment
Time

Citation

Inhibition of

HGF-induced cell

scattering

PC-3, DU145 0.5 µM - [3][6]

Inhibition of cell

scatter, motility,

invasion

KHT ~1 µM 24 hours [3][6]

Inhibition of

downstream

signaling (p-

ERK, p-Akt)

KHT ~10 µM 2 hours [3][6]

Induction of

polyploidy
T-47D, ZR-75-1 5 µM 24 hours [4]

Inhibition of AXL

phosphorylation
U118MG, SF126 12.5 µM 12 hours [8]

Inhibition of

clonogenic

growth

T-47D, ZR-75-1 Dose-dependent - [4]

Anti-angiogenic

tube formation

assay

HUVEC 12.5 µM 4-20 hours [9]

Detailed Experimental Protocols
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Caption: General workflow for a cell viability (MTT) assay.
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Protocol: Cell Proliferation (MTT Assay)
This protocol is adapted from methodologies used for KHT, U118MG, and SF126 cells.[6][8]

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation: Prepare a 2X serial dilution of BMS-777607 in culture medium from

your 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed

0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) is essential.

Treatment: Remove the old medium from the cells and add 100 µL of the prepared BMS-

777607 dilutions or vehicle control to the appropriate wells.

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[6]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Mix gently by pipetting or shaking.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the results as a dose-response curve to determine the IC₅₀ value.
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Caption: Workflow for a Transwell cell invasion assay.

Protocol: Transwell Invasion Assay
This protocol is based on a general method for assessing cancer cell invasion.[6][10]

Insert Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-

free medium for 2 hours at 37°C.[10]
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Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours.

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵

cells/mL.

Assay Setup:

Add 500-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the

lower wells of a 24-well plate.[10]

To the cell suspension, add BMS-777607 to the desired final concentration (and a DMSO

vehicle control).

Add 100-200 µL of the cell suspension (containing ~1-2 x 10⁴ cells) to the upper chamber

of each Transwell insert.[10]

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

Staining:

Carefully remove the medium from the upper chamber.

Use a cotton swab to gently remove the non-invading cells from the top surface of the

membrane.

Fix the inserts in 4% paraformaldehyde or methanol for 15 minutes.

Stain the invading cells on the underside of the membrane with 0.1% Crystal Violet for 20

minutes.[6]

Analysis:

Gently wash the inserts in water and allow them to air dry.

Using a microscope, count the number of stained, invaded cells in 4-5 random fields per

insert.

Calculate the average number of invaded cells and compare treated groups to the vehicle

control.
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Protocol: Western Blot for Phospho-Kinase Analysis
This protocol is essential for confirming the mechanism of action by observing the inhibition of

receptor autophosphorylation.[6][8]

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with

various concentrations of BMS-777607 for the desired time (e.g., 2 hours for downstream

signaling, 12 hours for receptor phosphorylation).[6][8]

Stimulation (if required): For pathways like c-Met, you may need to stimulate the cells with a

ligand (e.g., HGF) for 15-30 minutes before lysis to induce robust receptor phosphorylation in

control groups.

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford

assay.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against the phosphorylated target (e.g.,

anti-phospho-Met, anti-phospho-Axl) overnight at 4°C.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped

and re-probed with an antibody for the total protein (e.g., anti-total-Met) or a housekeeping

protein like β-actin or GAPDH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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